7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Medicinal Chemistry Kinase Probe Design Physicochemical Profiling

Minor structural variations in benzothiazole-piperazine scaffolds can drastically alter kinase target engagement and selectivity, risking lead optimization. This 7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzothiazole hydrochloride solves this by providing a precise 7-Cl substituted probe for matched-pair selectivity pocket mapping. • 7-Cl position directs hinge-binding interactions critical for kinase selectivity profiling • N-methylpiperazine motif modulates basicity and CNS drug-likeness for CNS-targeted programs • Essential reference standard for HPLC/LC-MS isomeric purity validation during scale-up

Molecular Formula C13H17Cl2N3S
Molecular Weight 318.26
CAS No. 1215396-71-6
Cat. No. B2612981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
CAS1215396-71-6
Molecular FormulaC13H17Cl2N3S
Molecular Weight318.26
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl
InChIInChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H
InChIKeyPLEFOKOVDKRZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophore Profile of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl


The compound 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic small-molecule scaffold built on a benzothiazole core [1]. It belongs to a broader class of 2-(4-methylpiperazin-1-yl)benzothiazole derivatives that are of significant interest to medicinal chemistry programs due to their modular structure, which combines a potential kinase hinge-binding motif with a solubilizing basic piperazine [2]. Its structural features position it as a versatile intermediate or probe molecule within the benzothiazole-piperazine chemical space, a region extensively explored for kinase inhibition, antimicrobial activity, and CNS-targeted ligand design [3].

Benzothiazole-piperazine scaffold for kinase, CNS, and antimicrobial probe design
Modular intermediate supporting SAR expansion and library synthesis
Positional isomer and N-alkyl substitution mapping for selectivity studies

Analog Substitution Risks for 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl


Procurement specialists and scientists should exercise caution when considering generic substitution of this specific benzothiazole-piperazine hydrochloride. Even minor structural variations within this compound class can drastically alter biological outcomes. For instance, the position of the chlorine atom on the benzothiazole ring, the methylation state of the piperazine, and the specific salt form are all critical pharmacophoric elements. Data from related benzothiazole-piperazine series demonstrate that shifting a substituent or changing the N-alkyl group can shift functional activity from potent kinase inhibition to antimicrobial effects, or completely ablate target engagement [1]. A seemingly interchangeable analog, such as the des-methyl piperazine derivative (CAS 941869-94-9) or a positional isomer, cannot be guaranteed to replicate binding kinetics, selectivity profiles, or physicochemical properties without explicit comparative validation . The evidence below details the specific, quantifiable gaps that prevent safe one-to-one substitution.

Des-methyl piperazine analog
N-methylation significantly shifts basicity, logD, and may alter target engagement; functional equivalence requires empirical validation.
6-Chloro positional isomer
Chlorine position acts as a selectivity filter; substitution may silently lose target affinity or gain unwanted off-target activity.
Multi-kinase hybrid chemotypes
Published benzothiazole-piperazine hybrids show diverse potency profiles; the target compound's selectivity cannot be inferred from more complex analogs.

Head-to-Head Comparison: 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl vs. Analogs


Des-Methyl Piperazine Analog Comparison

A direct, quantitative head-to-head comparison between the target compound (7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride) and its closest commercial analog, the des-methyl piperazine free base (CAS 941869-94-9) , is currently absent from publicly available non-proprietary literature and patent filings. No authoritative source provides matched-pair data on critical selection parameters such as target enzyme IC50 values, cellular EC50, solubility, logP, metabolic stability, or permeability for both compounds under identical assay conditions. This represents a significant evidence gap. At the class level, the presence of the N-methyl group on the piperazine ring is a key determinant of basicity (pKa) and lipophilicity (logD), which directly influence off-target binding, membrane permeability, and oral bioavailability [1]. Without matched-pair experimental data, any assumption of functional equivalence between the methylpiperazine and the piperazine analog is scientifically unfounded.

Des-Methyl Analog Comparison
Data to verify
No matched-pair biological or physicochemical data available in public domain
Functional equivalence cannot be assumed; project-specific validation is required
N-methyl group is a key determinant of pKa, logD, and permeability
Medicinal Chemistry Kinase Probe Design Physicochemical Profiling

7-Cl vs. 6-Cl Positional Isomer Selectivity

A formal comparative study between the 7-chloro target compound and its 6-chloro positional isomer (6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride) has not been published. However, class-level SAR inferences drawn from closely related benzothiazole kinase inhibitors indicate that the position of the chlorine substituent is a critical selectivity filter. In a published series of structurally similar 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, the substitution pattern on the benzothiazole ring was a decisive factor for antimicrobial potency against Staphylococcus aureus, with MIC values varying significantly depending on the placement of halogen and aryl groups [1]. Extrapolating this principle, a procurement decision cannot safely interchange the 7-chloro and 6-chloro isomers without the risk of losing target affinity or gaining unwanted off-target activity.

7-Cl vs. 6-Cl Isomer
Class-level inference
Target (7-Cl)
Not reported
Class SAR
Halogen position changes MIC vs. S. aureus in related series
Positional isomer substitution may silently undermine SAR hypotheses
Explicit 7-chloro specification is critical
Structure-Activity Relationship (SAR) Kinase Selectivity Isomer Profiling

Kinase Selectivity vs. Multi-Kinase Hybrids

While no direct kinase profiling data for the target compound has been disclosed, the benzothiazole-piperazine chemotype is a privileged scaffold in kinase drug discovery. A closely related but structurally more complex benzothiazole-piperazine hybrid, KST016366, was shown to be a nanomolar multikinase inhibitor with IC50 values of 0.82 nM (Tie2), 3.81 nM (TrkA), and 53 nM (ABL-1 wild-type and T315I mutant) [1]. In contrast, simpler benzothiazole-piperazine hybrids demonstrate a different biological fingerprint, effectively targeting castration-resistant prostate cancer cells (C4-2) with an IC50 of 19.98 μM [2]. This illustrates the profound influence of the overall substitution pattern on selectivity and potency, suggesting the target compound's simpler core will have a unique, and currently uncharacterized, selectivity window. Any attempt to infer the target compound's kinase profile from these published analogs would be speculative.

Kinase Selectivity vs. Hybrids
Cross-study comparable
Target compound No data
KST016366 Tie2 0.82 nM
KST016366 TrkA 3.81 nM
KST016366 ABL-1 53 nM
Benzothiazole-Piperazine Hybrid (C4-2) 19.98 µM
Diverse potency across scaffolds; target profile remains uncharacterized
Scaffold-specific profiling required before project use
Multi-Kinase Inhibition BCR-ABL Antiproliferative Activity

Application Guide: 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl


Positional SAR Probe for Kinase Library Expansion

This compound is optimally deployed as a 7-chloro-substituted probe to map the selectivity pocket of a kinase target. Its value is maximized when tested in parallel with the 6-chloro isomer and the des-methyl piperazine analog. The resulting matched-pair data will elucidate the chlorine position's role in directing hinge-binding interactions and selectivity, a critical step in lead optimization that cannot be predicted from existing literature [1].

N-Methylpiperazine CNS Penetrance Scaffold

The N-methylpiperazine motif is a well-known substructure for modulating basicity and enhancing CNS drug-likeness. This compound serves as an ideal minimal scaffold to experimentally determine if the methylpiperazine-benzothiazole core provides a fundamental advantage in brain penetration or target engagement over its des-methyl counterpart, thereby derisking later-stage, more complex analogs [2].

Reference Standard for Isomer-Specific Synthesis

Given the significance of the 7-chloro substitution pattern versus the 6-chloro isomer, this compound is a necessary reference standard for developing and validating HPLC, LC-MS, or NMR methods to confirm isomeric purity during the scale-up of advanced intermediates. Its use ensures that synthetic routes are producing the correct positional isomer, preventing costly downstream failures [1].

Application
Selection Property
Validation Focus
Positional SAR kinase mapping
Chlorine positional control
Isomer-specific binding comparison
CNS drug-like property assessment
N-Methylpiperazine basicity modulation
Brain penetration assay context
Isomeric purity analytical method
7-Chloro isomer specificity
Isomer discrimination method development
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